molecular formula C24H20ClFN4O4S B11376906 N-(4-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(4-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11376906
M. Wt: 515.0 g/mol
InChI Key: CTPQQLHWYYKZRI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as chlorophenyl, fluorobenzyl, furan-2-ylmethyl, and methylsulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The chlorophenyl, fluorobenzyl, and furan-2-ylmethyl groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-[(4-fluorobenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Uniqueness

N-(4-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds. The presence of both fluorobenzyl and furan-2-ylmethyl groups, along with the methylsulfonyl and chlorophenyl substituents, creates a distinct molecular profile that can be exploited for various applications.

Properties

Molecular Formula

C24H20ClFN4O4S

Molecular Weight

515.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H20ClFN4O4S/c1-35(32,33)24-27-13-21(22(29-24)23(31)28-19-10-6-17(25)7-11-19)30(15-20-3-2-12-34-20)14-16-4-8-18(26)9-5-16/h2-13H,14-15H2,1H3,(H,28,31)

InChI Key

CTPQQLHWYYKZRI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

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